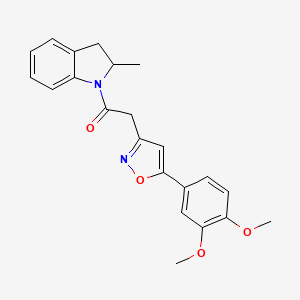

2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone

Description

This compound features an isoxazole core substituted at the 3-position with a 3,4-dimethoxyphenyl group and at the 5-position with a 2-methylindolin-1-yl ethanone moiety. The 3,4-dimethoxyphenyl group contributes electron-donating properties, while the partially saturated 2-methylindolin-1-yl group may enhance metabolic stability compared to aromatic indoles.

Properties

IUPAC Name |

2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4/c1-14-10-15-6-4-5-7-18(15)24(14)22(25)13-17-12-20(28-23-17)16-8-9-19(26-2)21(11-16)27-3/h4-9,11-12,14H,10,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERZATYSTDNKKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)CC3=NOC(=C3)C4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an isoxazole ring and an indolin moiety, which are known for their diverse biological activities. Its IUPAC name reflects its intricate design aimed at enhancing pharmacological effects.

Research indicates that compounds with isoxazole structures often act as inhibitors of heat shock protein 90 (Hsp90), a molecular chaperone involved in the stabilization of various oncogenic proteins. Inhibition of Hsp90 can lead to the degradation of these proteins, thereby inducing apoptosis in cancer cells. The specific activity of this compound as an Hsp90 inhibitor has been supported by studies demonstrating its efficacy in cell viability assays.

In Vitro Studies

In vitro assays have shown that This compound exhibits significant cytotoxicity against various cancer cell lines. The MTT assay results indicate a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 12 |

| A549 (Lung Cancer) | 18 |

These findings suggest that the compound could be a promising candidate for further development in cancer therapy.

In Vivo Studies

Animal models have been employed to assess the safety and efficacy of the compound. A study involving BALB/c mice evaluated the compound's effects on tumor growth and overall health. Results indicated a significant reduction in tumor size compared to control groups when administered at therapeutic doses.

Case Studies

A notable case study involved the administration of This compound in a xenograft model of breast cancer. Mice treated with the compound exhibited:

- Tumor Size Reduction: Average tumor volume decreased by 45% after four weeks.

- Survival Rate: Enhanced survival rates were observed compared to untreated controls.

The study highlighted the compound's potential as a therapeutic agent with manageable side effects.

Toxicological Profile

Toxicity assessments conducted on zebrafish and mice models revealed that the compound is well-tolerated at lower doses. However, higher concentrations led to observable adverse effects such as reduced locomotion and increased mortality rates in zebrafish embryos.

| Dose (mg/kg) | Observed Effects |

|---|---|

| 25 | No significant adverse effects |

| 100 | Mild behavioral changes observed |

| 200 | High mortality rate in zebrafish |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Analysis

Isoxazole Derivatives

- 1-[5-(3-Chlorophenyl)-isoxazol-3-yl]-ethanone (): Substituents: 3-Chlorophenyl (electron-withdrawing) on isoxazole. Synthesis: Grignard reaction with CH₃MgX, highlighting scalability .

Target Compound :

Triazole Derivatives

- 2-(4-(2,4-Difluorophenyl)-5-(phenylsulfonyl)phenyl-triazol-3-ylthio)-1-phenylethanone (): Core: 1,2,4-Triazole (electron-deficient). Substituents: Phenylsulfonyl (strong electron-withdrawing) and difluorophenyl. Synthesis: Sodium ethoxide-mediated coupling with α-halogenated ketones . Properties: Enhanced reactivity due to sulfonyl groups; fluorinated aryl improves metabolic resistance.

Substituent-Driven Stability and Reactivity

Methoxy vs. Chloro Groups :

Indole/Indolin Derivatives :

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Electronic Effects : Electron-donating methoxy groups (target compound) may enhance binding to receptors requiring polar interactions, whereas electron-withdrawing groups (e.g., Cl, SO₂Ph) improve reactivity and stability .

- Biological Potential: The 2-methylindolin-1-yl group’s saturation could improve bioavailability compared to aromatic indoles in antifungal or CNS-targeting agents (analogous to indole derivatives in ).

- Synthetic Challenges : Protection of methoxy groups during base-mediated reactions is critical to avoid degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.